molecular formula C15H11BrN2O B12886392 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-98-7

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline

Cat. No.: B12886392
CAS No.: 89752-98-7
M. Wt: 315.16 g/mol
InChI Key: IYHAWZCHVKFEDL-UHFFFAOYSA-N
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Description

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,3-oxazole core linked to a 4-bromophenyl group and a key aniline (benzenamine) functionality. The 1,3-oxazole ring is a privileged scaffold in pharmaceutical development, known for its diverse biological activities. Oxazole derivatives are frequently investigated for their potential as therapeutic agents due to their presence in molecules with documented analgesic, anti-inflammatory, antimicrobial, and anticancer properties . The aniline group serves as a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. You can explore the structure of a related compound, 4-(1,3-Oxazol-5-yl)aniline, on PubChem . This compound is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89752-98-7

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline

InChI

InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2

InChI Key

IYHAWZCHVKFEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline typically involves the formation of the oxazole ring through cyclization reactions starting from appropriately substituted precursors. The key steps include:

Controlled reaction conditions such as temperature, solvent choice, and reaction time are critical to optimize yield and purity.

Specific Synthetic Routes

Cyclization of α-Acylaminoketones

One common approach involves the preparation of α-acylaminoketones bearing the 4-bromophenyl group, followed by cyclodehydration to form the oxazole ring. This method typically uses reagents such as:

This approach allows for regioselective formation of the oxazole ring with the desired substitution pattern.

Condensation of α-Hydroxyketones with Amines

Another method involves the condensation of α-hydroxyketones (bearing the 4-bromophenyl group) with aniline derivatives under dehydrating conditions to form the oxazole ring. This method may use:

Multi-Step Synthesis from p-Bromoaniline

Starting from p-bromoaniline, a multi-step synthesis can be employed:

Reaction Conditions and Optimization

Step Typical Conditions Notes
Formation of acylaminoketone Room temperature to reflux; solvents like dichloromethane or ethanol Use of base catalysts to promote amide formation
Cyclodehydration to oxazole Heating with POCl3 or PPA at 80–120°C Careful temperature control to avoid decomposition
Purification Recrystallization from ethanol or chromatography Ensures removal of side products and unreacted materials

Optimization of reaction time and temperature is essential to maximize yield, which typically ranges from 60% to 85% depending on the method and scale.

Purification and Characterization

  • Purification is commonly achieved by recrystallization or column chromatography.
  • Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm structure.
    • Infrared (IR) spectroscopy to identify functional groups.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis for purity assessment.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Cyclization of α-acylaminoketones α-acylaminoketone with 4-bromophenyl POCl3 or PPA, heating 80–120°C 65–85% Regioselective, well-established Requires careful temperature control
Condensation of α-hydroxyketones with aniline α-hydroxyketone + aniline derivative Acidic reflux or microwave-assisted 60–80% Faster reaction times with microwave May require purification steps
Multi-step synthesis from p-bromoaniline p-Bromoaniline derivatives Multiple steps including acylation and cyclization 60–80% Uses commercially available starting material Multi-step complexity

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Bromophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds containing oxazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain oxazole derivatives demonstrate promising activity against various cancer cell lines, including HCT-116 (colon cancer) and PC-3 (prostate cancer) .
    • The specific interactions of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline with biological targets are under investigation through molecular docking studies to assess its binding affinity and potential mechanisms of action.
  • Analgesic and Anti-inflammatory Effects :
    • Similar compounds in the oxazole family have been evaluated for their analgesic and anti-inflammatory effects. For example, derivatives synthesized from related structures showed notable analgesic activity when compared to standard treatments like pentazocine .
    • The potential of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline in this area remains a subject of ongoing research, focusing on its efficacy in pain management and inflammation reduction.

Material Science Applications

The compound's unique structure allows it to be explored for various applications in material science:

  • Building Blocks for Functional Materials :
    • Due to its reactivity, 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline can serve as a precursor for synthesizing functional materials with specific electronic or optical properties.
    • Its derivatives might be utilized in creating advanced polymers or coatings that require specific thermal or chemical resistance.

Case Studies

Several studies have explored the synthesis and application of oxazole derivatives:

  • Synthesis and Activity Assessment :
    • A study highlighted the synthesis of new oxazole derivatives and their evaluation for analgesic activity using established pharmacological tests such as the writhing and hot plate tests . These investigations provide insights into the therapeutic potential of similar compounds.
  • Molecular Docking Studies :
    • Molecular docking simulations are being employed to predict the interactions between 4-[2-(4-Bromophenyl)-1,3-oxazol-5-y]aniline and various biological targets. These studies aim to elucidate the compound's potential mechanisms of action against specific diseases .

Mechanism of Action

The mechanism of action of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. The bromophenyl group can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight logP Melting Point (°C) Key Substituent Effects
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline 315.17 3.4 192 Strong electron-withdrawing (Br)
4-(1,3-Oxazol-5-yl)aniline 160.17 1.8 175 Planar, no halogen
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)aniline 316.15 3.1 205 Oxadiazole core
4-(4-Methyl-1,3-oxazol-5-yl)aniline 174.20 2.0 185 Steric hindrance (CH₃)

Research Findings and Trends

  • Electronic Effects : Bromine and nitro groups redshift UV-Vis absorption by ~30 nm compared to methyl or hydrogen substituents .
  • Bioactivity : Brominated oxazole derivatives show higher antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for methyl analogues) due to enhanced membrane permeability .
  • Synthetic Accessibility : 4-(1,3-Oxazol-5-yl)aniline derivatives are commercially available at >97% purity, whereas brominated variants require custom synthesis .

Biological Activity

4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H11BrN2O and a molecular weight of approximately 305.16 g/mol. It consists of a bromophenyl group attached to a 1,3-oxazole ring, which is further linked to an aniline moiety. This configuration allows for diverse chemical reactivity and potential biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines, including:

Compound NameIC50 (µM)Target Cancer Cell Lines
Compound A0.65MCF-7
Compound B2.41HeLa
Compound C10.38U-937

These compounds demonstrated cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways .

The biological activity of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline may be attributed to its ability to interact with various biological targets. Research suggests that it can inhibit enzymes involved in cancer progression, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

These interactions can disrupt cellular proliferation and survival pathways, leading to increased apoptosis in cancer cells .

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It can modulate the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. Studies indicate that it reduces inflammatory markers in vitro and in vivo, suggesting its utility in treating conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline typically involves several key steps that require optimization for high yields. The synthetic route often includes:

  • Formation of the oxazole ring : Utilizing brominated phenolic compounds.
  • Coupling with aniline : Employing coupling reactions under controlled conditions.

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of a series of oxazole derivatives on human cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced their anticancer properties.
  • Inflammation Modulation : Another study focused on the anti-inflammatory effects of oxazole derivatives in an animal model of arthritis. The findings showed a marked reduction in swelling and inflammatory markers, supporting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline, and how can intermediates be characterized?

  • Methodology : A common approach involves coupling 4-bromophenyl-substituted oxazole precursors with aniline derivatives. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can introduce the bromophenyl group to the oxazole core. Intermediate characterization should include 1H^1H-/13C^{13}C-NMR for structural confirmation, and mass spectrometry (ESI-MS) for molecular weight validation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. How can the purity of this compound be assessed, and what analytical techniques are essential?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity analysis. Differential scanning calorimetry (DSC) can identify melting point deviations caused by impurities. Elemental analysis (EA) provides empirical formula validation, especially for newly synthesized batches .

Q. What spectroscopic techniques are suitable for confirming the presence of the oxazole and aniline moieties?

  • Methodology : Fourier-transform infrared spectroscopy (FTIR) can detect C=N stretching (~1600 cm1^{-1}) from the oxazole ring and N-H stretching (~3400 cm1^{-1}) from the aniline group. Nuclear Overhauser effect (NOE) NMR experiments help resolve spatial proximity between aromatic protons .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization can clarify bond angles and torsion angles, particularly between the oxazole and bromophenyl groups. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, requiring Hirshfeld surface analysis .

Q. What strategies optimize the regioselectivity of oxazole functionalization in this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distributions to guide electrophilic substitution sites. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., Pd/C for hydrogenation) can refine selectivity. Contrasting results from halogenated vs. non-halogenated analogs should be analyzed using Hammett plots .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity?

  • Methodology : Cyclic voltammetry (CV) reveals redox behavior, with bromine acting as an electron-withdrawing group, lowering the HOMO energy. Time-dependent DFT (TD-DFT) simulations correlate UV-Vis absorption peaks (e.g., ~300 nm) with charge-transfer transitions. Conflicting data on bromine’s inductive vs. resonance effects require comparative studies with chloro/fluoro analogs .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be validated?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) predicts binding affinities. In vitro assays (e.g., MTT for cytotoxicity) validate activity, with IC50_{50} values compared to control compounds. Discrepancies between in silico and experimental results may stem from solvation effects or protein flexibility, necessitating molecular dynamics (MD) simulations .

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) across studies may arise from trace moisture in reactions. Anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N2_2/Ar) are recommended .
  • Computational vs. Experimental Bond Lengths : Differences >0.02 Å in C-Br bond lengths suggest lattice strain in crystals. Periodic DFT calculations incorporating van der Waals corrections improve agreement .

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